molecular formula C13H10BrClN2O2 B5381691 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide

2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide

Cat. No. B5381691
M. Wt: 341.59 g/mol
InChI Key: NVYHJLBYNNTUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as BCA or BPA and is known for its unique properties and potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of kinases, which are involved in various cellular processes, including cell proliferation and apoptosis. Additionally, the compound has been shown to inhibit the activity of phosphatases, which are involved in the regulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide vary depending on the specific enzyme or protein that is targeted. The compound has been shown to have anti-inflammatory effects, as well as antitumor and neuroprotective effects. Additionally, it has been shown to modulate various signaling pathways in the body, including the MAPK/ERK and PI3K/AKT pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the function of these proteins in a more targeted and precise manner. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used.

Future Directions

There are several future directions for the use of 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide in scientific research. One potential application is in the development of new cancer therapies, as the compound has been shown to have antitumor effects. Additionally, the compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
In conclusion, 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide is a unique chemical compound that has been widely used in scientific research. Its potential applications in the field of medicine and biochemistry make it a valuable tool for researchers. The compound's specificity for certain enzymes and proteins allows for targeted and precise studies, although its potential toxicity must be taken into consideration. Further research is needed to fully understand the potential of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide involves the reaction of 2-bromo-4-chlorophenol with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography. This method has been optimized over the years to produce high yields and purity of the compound.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide has been extensively used in scientific research, particularly in the field of biochemistry and medicine. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been used as a tool to study the function of various proteins and enzymes in the body, including kinases and phosphatases.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c14-11-6-9(15)3-4-12(11)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYHJLBYNNTUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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